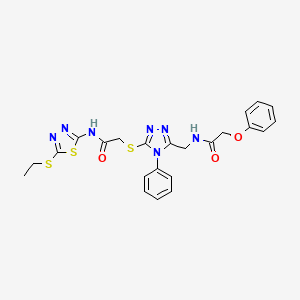
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-((2-phenoxyacetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-((2-phenoxyacetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H23N7O3S3 and its molecular weight is 541.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-((2-phenoxyacetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex compound that exhibits a range of biological activities. This document summarizes the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a thiadiazole moiety, which is known for its diverse biological activities. The general structure can be represented as follows:
This compound includes an ethylthio group and a triazole derivative, which are significant for its biological interactions.
1. Anticancer Activity
Several studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Example 1 | MCF-7 | 5.0 | Apoptosis induction |
| Example 2 | HepG2 | 7.5 | Cell cycle arrest |
In vitro assays using the MTT method demonstrated that derivatives with enhanced lipophilicity exhibited improved anticancer activity .
2. Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have also been well-documented. Research indicates that these compounds can effectively combat bacterial strains and fungi. For example, a study reported that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| S. aureus | 15 |
| E. coli | 20 |
The presence of sulfur in the thiadiazole ring is believed to enhance the interaction with microbial enzymes, leading to increased efficacy .
3. Anti-inflammatory and Analgesic Effects
Thiadiazole derivatives have shown promise in reducing inflammation and pain in various models. The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a recent study, a series of thiadiazole derivatives were synthesized and tested for their anticancer properties against multiple cell lines. The results indicated that modifications to the thiadiazole structure significantly influenced cytotoxicity. Compounds with an acetamide linkage demonstrated superior activity compared to those without it .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial effects of thiadiazole derivatives against resistant strains of bacteria. The study found that certain modifications enhanced the compounds' ability to disrupt bacterial cell membranes, leading to increased lethality against resistant strains .
Eigenschaften
IUPAC Name |
N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3S3/c1-2-34-23-29-27-21(36-23)25-20(32)15-35-22-28-26-18(30(22)16-9-5-3-6-10-16)13-24-19(31)14-33-17-11-7-4-8-12-17/h3-12H,2,13-15H2,1H3,(H,24,31)(H,25,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNRUJZLRNVXRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














